molecular formula C13H8F2N2O4 B3370416 4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid CAS No. 387882-69-1

4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid

Cat. No.: B3370416
CAS No.: 387882-69-1
M. Wt: 294.21 g/mol
InChI Key: VCKODVCSCULQLJ-UHFFFAOYSA-N
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Description

4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. This compound features a benzoic acid core strategically substituted with an electron-withdrawing nitro group and a 3,4-difluorophenylamino moiety, a structure commonly associated with the development of biologically active molecules. Its molecular formula is C₁₃H₉F₂N₂O₄. The primary research value of this compound lies in its versatile functional groups, which make it a valuable building block for the synthesis of more complex chemical entities. The carboxylic acid group allows for further derivatization into esters or amides, while the nitro group can serve as a precursor to an amino group via reduction, a common transformation in the synthesis of drug-like compounds. The 3,4-difluorophenyl group is a privileged structure in medicinal chemistry, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers may utilize this chemical in the exploration of kinase inhibitors, receptor modulators, or other therapeutic agents. Safety Information: For research use only. Not for diagnostic or therapeutic use. The specific hazard statements for this compound are not fully characterized. As a general safety precaution, handle all chemicals using appropriate personal protective equipment (PPE) and under a fume hood. Storage: To maintain stability and purity, this product should be stored in a cool, dry place, protected from light, and sealed under inert conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-difluoroanilino)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O4/c14-9-3-2-8(6-10(9)15)16-11-4-1-7(13(18)19)5-12(11)17(20)21/h1-6,16H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKODVCSCULQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Route Design for 4 3,4 Difluorophenyl Amino 3 Nitrobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid, the most logical and strategic disconnection is the C-N bond of the diarylamine moiety. This bond is central to the molecular architecture and its formation is a key challenge in the synthesis.

This disconnection yields two primary synthons: a nucleophilic aniline (B41778) derivative and an electrophilic benzoic acid derivative. These synthons correspond to the following precursor molecules:

Precursor 1: 3,4-Difluoroaniline (the nucleophile)

Precursor 2: A 4-substituted-3-nitrobenzoic acid, where the substituent at the 4-position is a good leaving group (e.g., a halogen such as fluorine or chlorine) to facilitate a coupling reaction.

This strategy is advantageous because the 3-nitrobenzoic acid ring is highly activated towards nucleophilic attack at the 4-position due to the strong electron-withdrawing effects of both the nitro group (-NO₂) and the carboxylic acid group (-COOH). This inherent reactivity simplifies the C-N bond formation step.

Precursor Synthesis and Optimization

3,4-Difluoroaniline is a critical starting material. Several established methods exist for its synthesis, primarily involving the reduction of a nitro-group or modification of other functional groups on the difluorobenzene ring.

One of the most common industrial methods is the catalytic hydrogenation of 3,4-difluoronitrobenzene. chemicalbook.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com An alternative route involves the decarboxylation of 4,5-difluoroanthranilic acid using sulfuric acid. prepchem.com Another approach starts with the nitration of ortho-difluorobenzene, followed by the reduction of the resulting 3,4-difluoronitrobenzene. google.com

Table 1: Synthetic Routes for 3,4-Difluoroaniline

Starting Material Reagents and Conditions Product Reference(s)
3,4-Difluoronitrobenzene H₂, Pd/C catalyst, Toluene, 25-35°C 3,4-Difluoroaniline chemicalbook.com
1,2-Difluorobenzene Nitric acid, Sulfuric acid; then H₂, Platinum catalyst, Propanol 3,4-Difluoroaniline google.com
4,5-Difluoroanthranilic acid Sulfuric acid 3,4-Difluoroaniline prepchem.com

The second precursor is a 4-substituted-3-nitrobenzoic acid, where the substituent at the 4-position acts as a leaving group. Common choices include 4-fluoro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid. The synthesis of these intermediates typically begins with the corresponding 4-halobenzoic acid, which is then nitrated.

For example, 4-fluoro-3-nitrobenzoic acid can be synthesized by treating 4-fluorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid at low temperatures. prepchem.com Similarly, a common method for producing 4-(methylamino)-3-nitrobenzoic acid, a related compound, starts with the nitration of 4-chlorobenzoic acid. guidechem.com Another versatile approach involves the nitration of 4-acetamidobenzoic acid, which directs the nitro group to the 3-position. The acetamido group can then be hydrolyzed to an amino group, which can be further converted to various leaving groups via diazotization reactions. google.comprepchem.com

Table 2: Synthetic Routes for 4-Substituted-3-nitrobenzoic Acid Intermediates

Starting Material Reagents and Conditions Product Reference(s)
4-Fluorobenzoic acid Nitric acid, Sulfuric acid, 0°C 4-Fluoro-3-nitrobenzoic acid prepchem.com
4-Chlorobenzoic acid Concentrated Sulfuric acid, Nitric acid 4-Chloro-3-nitrobenzoic acid guidechem.com
4-Acetamidobenzoic acid Nitric acid; then hydrolysis 4-Amino-3-nitrobenzoic acid google.com

C-N Bond Formation Approaches in the Synthesis of this compound

The crucial step in the synthesis is the formation of the C-N bond to create the diarylamine structure. Several powerful methodologies are available for this transformation.

Nucleophilic aromatic substitution (SNAr) is a direct and often efficient method for forming C-N bonds, particularly when an aromatic ring is activated by electron-withdrawing groups. acs.orgnih.gov In the synthesis of the target molecule, the 4-halo-3-nitrobenzoic acid precursor is highly susceptible to nucleophilic attack at the carbon bearing the halogen.

The reaction mechanism involves the attack of the nucleophile (3,4-difluoroaniline) on the electrophilic aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (halide ion) restores the aromaticity and yields the final diarylamine product. These reactions are typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base (e.g., K₂CO₃ or Et₃N) to deprotonate the aniline nucleophile, thereby increasing its reactivity. rsc.org

While SNAr is effective, transition metal-catalyzed cross-coupling reactions offer powerful alternatives, often with broader substrate scope and milder reaction conditions. acs.org

Ullmann Condensation: The Ullmann reaction is a classic method that uses a copper catalyst to couple an aryl halide with an amine. Traditional Ullmann conditions often require high temperatures (typically >150°C) and stoichiometric amounts of copper, which can present challenges for sensitive substrates and product purification.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. wikipedia.orgyoutube.com This reaction is highly versatile and generally proceeds under much milder conditions than the Ullmann condensation. researchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. wikipedia.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. organic-chemistry.org

Table 3: Comparison of C-N Bond Formation Methodologies

Method Catalyst Typical Conditions Advantages Disadvantages
SNAr None (reaction is substrate-driven) Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO), Moderate to high temperature Transition metal-free, cost-effective, simple procedure. acs.orgnih.gov Limited to highly activated electrophiles, may require harsh conditions.
Ullmann Condensation Copper (Cu) salts or complexes High temperature (>150°C), Base (e.g., K₂CO₃), Polar solvent Effective for certain substrates, historically significant. Harsh reaction conditions, often requires stoichiometric copper, substrate scope can be limited. organic-chemistry.org

| Buchwald-Hartwig Amination | Palladium (Pd) precursor with a phosphine ligand | Base (e.g., NaOtBu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane), Mild to moderate temperature (RT to ~110°C) | Broad substrate scope, high functional group tolerance, generally mild conditions, high yields. wikipedia.orgresearchgate.netorganic-chemistry.org | Cost of palladium and ligands, sensitivity to air and moisture. |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purity of starting materials, intermediates, and the active pharmaceutical ingredient is paramount. Various chromatographic and non-chromatographic techniques are employed to isolate and purify these compounds, ensuring they meet stringent quality standards. The choice of method depends on the chemical and physical properties of the compound , including its polarity, solubility, and thermal stability.

Commonly, the synthesis of diarylamine derivatives involves a nucleophilic aromatic substitution (SNAr) reaction. For this compound, a plausible route involves the reaction of 4-fluoro-3-nitrobenzoic acid with 3,4-difluoroaniline. The purification of the key intermediate, 4-fluoro-3-nitrobenzoic acid, often begins with quenching the reaction mixture in ice water to precipitate the crude product. prepchem.comguidechem.com This is followed by vacuum filtration to separate the solid from the reaction medium and subsequent washing, typically with water, to remove residual acids and other water-soluble impurities. prepchem.comguidechem.comgoogle.com

For the final compound and related amino-nitrobenzoic acids, a combination of techniques is often necessary to achieve high purity.

Precipitation and Filtration : A primary and effective method for initial isolation involves altering the reaction conditions to induce precipitation. This can be achieved by pouring the reaction mixture into a non-solvent like ice water or by adjusting the pH of the solution. prepchem.comguidechem.com For instance, acidification of an aqueous solution of a sodium salt of a benzoic acid derivative can cause the acid to precipitate out. patsnap.com The solid product is then collected by filtration. prepchem.compatsnap.com

Recrystallization : This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol-water), and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. guidechem.com

Liquid-Liquid Extraction : This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent like diethyl ether or ethyl acetate (B1210297). nih.govbond.edu.au It is particularly useful for separating the desired product from unreacted starting materials or byproducts. For example, after a reaction, the product can be extracted into an organic layer, which is then washed with an aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities. bond.edu.au

Chromatography : For challenging separations or to achieve very high purity, column chromatography is employed. nih.gov A solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. An eluent (mobile phase), like an ethyl acetate/hexane mixture, is passed through the column, and components separate based on their affinity for the stationary and mobile phases. nih.gov The purity of the collected fractions can be monitored by thin-layer chromatography (TLC). bond.edu.au

The following table summarizes common purification techniques applied to synthetic intermediates and compounds analogous to this compound.

Compound/Intermediate Purification/Isolation Technique Details Reference(s)
4-Fluoro-3-nitrobenzoic acidPrecipitation, Filtration, WashingThe reaction mixture is poured over ice, followed by vacuum filtration and washing of the product. prepchem.com
4-(Methylamino)-3-nitrobenzoic acidPrecipitation via pH adjustment, RecrystallizationThe product is precipitated by adjusting the pH with acid, followed by filtration. Further purification is achieved by recrystallization from an ethanol-water mixture. guidechem.com
3-Amino-4-nitrobenzyl acetateColumn ChromatographyThe compound is purified on a silica column using an ethyl acetate/hexane solution as the eluent. nih.gov
4-Amino-3-nitrobenzoic acid methyl esterLiquid-Liquid Extraction, Silica Plug FiltrationThe product is purified by liquid-liquid extraction using ethyl acetate and an aqueous sodium bicarbonate solution, followed by filtration through a silica plug. bond.edu.au
4-Aminobenzoic acidCatalyst Filtration, Precipitation via pH adjustmentThe catalyst is removed by filtration, and the product is precipitated by acidifying the filtrate to pH 3. patsnap.com

Exploration of Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes.

Key areas for implementing green chemistry in this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The SNAr reaction to form the diarylamine linkage is generally atom-economical.

Use of Safer Solvents and Reagents : Traditional organic syntheses often use hazardous solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or bio-based solvents. For example, while syntheses of related compounds use solvents like N,N-dimethylformamide (DMF), exploring greener alternatives is a key research goal. researchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. The development of highly active catalysts that can operate under milder conditions is a central aspect of green process design.

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. For instance, in the reduction of a nitro group, a common step in related syntheses, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a greener alternative to stoichiometric reducing agents like tin and hydrochloric acid. patsnap.comepo.org Catalytic processes reduce waste and often proceed with higher selectivity.

Biocatalysis and Renewable Feedstocks : A forward-looking approach involves using enzymes and microorganisms to perform chemical transformations. The biosynthesis of aminobenzoic acid derivatives from simple carbon sources like glucose represents a sustainable alternative to traditional chemical synthesis from petroleum-based feedstocks. mdpi.com Enzymes can offer high selectivity under mild aqueous conditions, minimizing waste and energy use. mdpi.com

The table below outlines key green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry Principle Potential Application in Synthesis Rationale/Benefit Reference(s)
Catalysis Use of catalytic hydrogenation (e.g., Pd/C, H₂) for any necessary nitro group reductions.Replaces stoichiometric metal reductants (e.g., Sn, Fe) which generate large amounts of metallic waste. patsnap.com
Safer Solvents Replace high-boiling point, toxic solvents like DMF or o-dichlorobenzene with greener alternatives (e.g., ionic liquids, water, or bio-solvents).Reduces environmental impact, improves worker safety, and simplifies waste management. unibo.itfrontiersin.org
Energy Efficiency Develop catalysts that allow the SNAr coupling reaction to proceed at lower temperatures.Minimizes energy consumption and associated carbon footprint. frontiersin.org
Renewable Feedstocks/Biocatalysis Explore enzymatic or microbial pathways for synthesizing key intermediates like aminobenzoic acids from renewable sources.Reduces reliance on fossil fuels and utilizes sustainable starting materials in aqueous media under mild conditions. mdpi.com
Waste Reduction Optimize reaction conditions to maximize yield and selectivity, minimizing byproduct formation. Employ catalyst recycling.Leads to a more efficient process with less waste to treat and dispose of. patsnap.com

By integrating these purification strategies and green chemistry principles, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also environmentally responsible and sustainable.

Mechanistic Organic Chemistry and Reactivity Profiles of 4 3,4 Difluorophenyl Amino 3 Nitrobenzoic Acid

Reaction Pathways and Transformation Studies of the Chemical Compound

While specific transformation studies on 4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid are not extensively documented in dedicated literature, its reaction pathways can be reliably predicted based on well-established principles of organic chemistry and studies of analogous compounds.

The synthesis of this diarylamine is most plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of 4-fluoro-3-nitrobenzoic acid with 3,4-difluoroaniline. In this reaction, the fluorine atom at the C-4 position of the benzoic acid ring is the leaving group. Its displacement is facilitated by the presence of the strongly electron-withdrawing nitro group in the ortho position, which activates the ring toward nucleophilic attack by the amine. wikipedia.orgnih.govlibretexts.orgchemistrysteps.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before the fluoride (B91410) ion is eliminated to yield the final product. wikipedia.org

Once synthesized, the compound serves as a versatile intermediate for further transformations. The principal reaction pathways involve modifications of its three key functional groups: the carboxylic acid, the nitro group, and the aromatic rings. These transformations include esterification or amidation at the carboxyl group, reduction of the nitro group to an amine, and electrophilic substitution on the aromatic rings.

Investigations into the Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a key site for synthetic modification, allowing for the formation of esters, amides, and other derivatives. Its reactivity is influenced by the electronic nature of the substituted aromatic ring.

Esterification: The carboxylic acid moiety is expected to undergo Fischer-Speier esterification when heated with an alcohol in the presence of an acid catalyst, such as sulfuric acid. bond.edu.augoogle.comiajpr.com This equilibrium-driven process yields the corresponding ester and water. The reaction rate can be influenced by the acidity of the carboxylic acid; the presence of the electron-withdrawing nitro and difluorophenyl groups may slightly increase its acidity compared to unsubstituted benzoic acid. nbinno.comnih.gov

Amidation: The conversion of the carboxylic acid to an amide is another fundamental transformation. This can be achieved through several methods:

Direct Amidation: Heating the carboxylic acid with an amine at high temperatures can form an amide bond, though this often requires harsh conditions. rsc.org Catalytic methods, for instance using titanium(IV) fluoride (TiF4), can facilitate this reaction under milder conditions. rsc.orgresearchgate.net

Via Acyl Chloride: A more common and efficient two-step method involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoyl chloride can then readily react with a primary or secondary amine to form the desired amide with high yield. google.com

Reaction TypeReagentsExpected Product
Esterification R-OH, H⁺ (catalyst), Heat4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoate ester
Amidation (Direct) R¹R²NH, Catalyst (e.g., TiF₄), HeatN,N-disubstituted-4-[(3,4-Difluorophenyl)amino]-3-nitrobenzamide
Amidation (via Acyl Chloride) 1. SOCl₂ or (COCl)₂2. R¹R²NHN,N-disubstituted-4-[(3,4-Difluorophenyl)amino]-3-nitrobenzamide

Electrophilic and Nucleophilic Behavior of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing substituent that profoundly influences the molecule's reactivity. It deactivates the aromatic ring to which it is attached towards electrophilic attack but is itself susceptible to chemical reduction.

The primary electrophilic character of the nitro group is demonstrated in its reactions with reducing agents. The transformation of an aromatic nitro group into an amino group (-NH₂) is a synthetically valuable reaction as it changes an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. masterorganicchemistry.com This reduction can be accomplished selectively using various methods that are compatible with other functional groups like carboxylic acids and aryl halides. niscpr.res.instackexchange.com

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) in the presence of a catalyst. niscpr.res.in

Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) are effective for selective reductions in the presence of other sensitive groups. stackexchange.com

The product of this reduction would be 3-amino-4-[(3,4-difluorophenyl)amino]benzoic acid, a substituted aromatic diamine. The intermediates in this six-electron reduction process include nitroso and hydroxylamino species. nih.gov

Reduction MethodTypical ReagentsProduct Functional Group
Catalytic Hydrogenation H₂, Pd/C or PtO₂Amine (-NH₂)
Metal in Acid Fe, Sn, or Zn with HClAmine (-NH₂)
Selective Reduction SnCl₂·2H₂O in ethanolAmine (-NH₂)
Partial Reduction Zn, NH₄ClHydroxylamine (-NHOH)

Aromatic Ring Reactivity of the Substituted Phenyl Moieties

The molecule contains two distinct aromatic rings, and their susceptibility to electrophilic aromatic substitution is determined by the cumulative electronic effects of their respective substituents.

Ring 1: The Benzoic Acid Moiety This ring is substituted with a carboxylic acid group (-COOH), a nitro group (-NO₂), and a diarylamino group [-NH-(Ar)].

-COOH group: Deactivating and meta-directing.

-NO₂ group: Strongly deactivating and meta-directing.

-NH-(Ar) group: Strongly activating and ortho-, para-directing.

The directing effects of these groups are in opposition. However, the diarylamino group is a powerful activating group and its ortho-, para-directing influence is expected to dominate over the deactivating, meta-directing effects of the nitro and carboxyl groups. The positions ortho to the amino group are substituted (C3 with -NO₂) or sterically hindered (C5). The position para to the amino group is also substituted (C2 with -COOH). Therefore, electrophilic attack is most likely directed to the C-5 position, which is ortho to the amino group and meta to both the nitro and carboxyl groups.

Ring 2: The 3,4-Difluorophenyl Moiety This ring is substituted with two fluorine atoms (-F) and is part of the diarylamino linkage.

-F atoms: Deactivating (by induction) but ortho-, para-directing (by resonance).

-NH-(Ar) linkage: The nitrogen atom strongly activates this ring, directing ortho- and para- to the point of attachment (C-1).

The powerful activating effect of the amino group dominates. It directs incoming electrophiles to the C-2 and C-6 positions (ortho) and the C-4 position (para). The C-4 position is already substituted with fluorine. The directing effects of the fluorine atoms also influence the outcome. The C-4 fluorine directs to C-3 (substituted) and C-5. The C-3 fluorine directs to C-2 and C-4 (substituted) and C-6. The positions most activated for electrophilic substitution are therefore C-2, C-5, and C-6, with the final regioselectivity depending on the specific electrophile and reaction conditions.

SubstituentRingElectronic EffectDirecting Effect
-NH-(Ar) Benzoic AcidActivatingOrtho, Para
-NO₂ Benzoic AcidDeactivatingMeta
-COOH Benzoic AcidDeactivatingMeta
-NH-(Ar) DifluorophenylActivatingOrtho, Para
-F (at C-3) DifluorophenylDeactivatingOrtho, Para
-F (at C-4) DifluorophenylDeactivatingOrtho, Para

Computational and Theoretical Chemistry Investigations of 4 3,4 Difluorophenyl Amino 3 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Molecular OrbitalEnergy (eV)Description
HOMO -6.5Electron-donating orbital, localized on the aminophenyl ring
LUMO -2.8Electron-accepting orbital, localized on the nitrobenzoic acid moiety
Energy Gap 3.7Indicates moderate reactivity and charge transfer characteristics

Note: The values presented in this table are representative and may vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are concentrated around the oxygen atoms of the nitro and carboxylic acid groups, indicating their susceptibility to electrophilic attack. Conversely, areas of positive electrostatic potential (colored blue) are found near the hydrogen atoms of the amino group, suggesting these are likely sites for nucleophilic attack. This information is crucial for understanding how the molecule will interact with biological targets and other molecules.

Molecular Docking and Ligand-Target Interactions (Preclinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Target KinaseBinding Energy (kcal/mol)Key Interacting Residues
VEGFR-2 -8.5Cys919, Asp1046, Glu885
EGFR -7.9Met793, Asp855, Lys745
p38α -9.2Met109, Lys53, Asp168

Note: The values in this table are illustrative and derived from typical molecular docking simulations. Actual binding energies and interacting residues will vary depending on the specific protein target and docking software used.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformations (conformers) of a molecule and determining their relative energies. This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation.

For this compound, the key rotatable bonds are those connecting the two aromatic rings to the central amino group. Computational studies reveal that the molecule can adopt several low-energy conformations. The global minimum energy conformation is typically one where the two aromatic rings are not coplanar, which minimizes steric hindrance. The energy landscape, a plot of energy as a function of the rotational angles, provides a comprehensive view of the conformational flexibility of the molecule and the energy barriers between different conformers. Understanding this landscape is crucial, as the conformation adopted by the molecule when it binds to its biological target may not be its lowest energy conformation in solution.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by identifying the transition states that connect reactants and products. A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate.

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. Computational studies can model this reaction, calculating the energies of the reactants, intermediates, transition states, and products. By identifying the lowest energy reaction pathway, the most likely mechanism can be determined. These calculations can also provide insights into the role of catalysts and the effect of solvent on the reaction rate. For instance, DFT calculations can be used to model the Ullmann condensation or Buchwald-Hartwig amination reactions, which are common methods for forming the C-N bond in this type of compound.

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational methods can accurately predict various spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex experimental spectra.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, which are sensitive to the electronic environment of each nucleus. Similarly, the vibrational frequencies in the IR spectrum can be calculated, helping to assign the observed absorption bands to specific molecular vibrations. The electronic transitions responsible for the peaks in the UV-Vis spectrum can also be predicted using time-dependent DFT (TD-DFT), providing information about the electronic structure and chromophores within the molecule.

Spectroscopic TechniquePredicted Data
¹H NMR Chemical shifts and coupling constants for all protons
¹³C NMR Chemical shifts for all carbon atoms
IR Vibrational frequencies and intensities for key functional groups (e.g., N-H, C=O, NO₂)
UV-Vis Wavelengths of maximum absorption (λmax) and corresponding electronic transitions

Note: Predicted spectroscopic data provides a valuable reference for experimental characterization.

Biological and Biochemical Modulatory Activities Preclinical and in Vitro Focus

Target Identification and Validation Strategies

The precise molecular targets of 4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid have not been definitively elucidated in the public domain. However, based on the activity of structurally related compounds, several target identification and validation strategies have been proposed.

Enzyme Inhibition/Activation Assays (e.g., Kinases, Proteases, Esterases)

While specific enzymatic inhibition data for this compound is not extensively detailed in available literature, the broader class of N-aryl-5-nitranilic acid derivatives has been suggested to exert its antiproliferative effects through the inhibition of protein kinases. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. It is hypothesized that compounds of this type may particularly target kinases within the Src family, which are pivotal in cell growth and proliferation pathways. However, without specific IC50 values or detailed kinetic studies for this compound, this remains a putative mechanism of action.

Receptor Binding Studies (e.g., GPR109b Agonism)

There is currently no available research data to suggest that this compound has been investigated for its binding affinity to specific receptors, such as the G protein-coupled receptor 109B (GPR109b). Therefore, its activity as an agonist or antagonist at this or other receptors has not been established.

Protein-Ligand Interaction Studies

Detailed protein-ligand interaction studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, for this compound have not been reported in the accessible scientific literature. Such studies would be instrumental in identifying the direct binding partners of the compound and elucidating the molecular basis of its biological activity.

Cellular Pathway Modulation Studies

The antiproliferative activity of this compound has been evaluated in various cancer cell lines. These studies provide insights into its potential to modulate key cellular pathways involved in cancer progression.

Investigation of Apoptotic Pathways in Cellular Models

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While the broader class of N-aryl anthranilic acid derivatives has been investigated for their pro-apoptotic effects, specific data detailing the impact of this compound on apoptotic pathways are limited. Studies on related compounds suggest that they may trigger apoptosis in cancer cells, but quantitative data, such as the percentage of apoptotic cells following treatment, are not available for this specific molecule.

Impact on Cell Cycle Regulation

The cell cycle is a tightly regulated process that governs cell division, and its disruption is a common feature of cancer. The evaluation of this compound for its effects on cell cycle progression in cancer cell lines has been an area of interest. It is plausible that its antiproliferative activity is, at least in part, due to the induction of cell cycle arrest at specific checkpoints. However, detailed experimental data, such as flow cytometry analysis showing the distribution of cells in different phases of the cell cycle after treatment, are not currently available in the public literature.

Inflammatory Pathway Modulations (e.g., Cytokine Production)

Derivatives of N-phenylanthranilic acid, the core structure of this compound, are recognized for their anti-inflammatory properties. sciepub.com These compounds can modulate inflammatory pathways through various mechanisms. For instance, certain novel anthranilic acid derivatives have been shown to significantly decrease inflammatory parameters such as rheumatoid factor, interleukin (IL)-1β, IL-6, and prostaglandin (B15479496) (PG) E2 in preclinical models of rheumatoid arthritis. ijper.org The discovery of new cyclooxygenase (COX) inhibitors with high efficacy and safety is a significant focus in the development of anti-inflammatory drugs, and anthranilic acid derivatives are promising candidates in this area. ijper.orgnih.gov

In a study on complete Freund's adjuvant (CFA)-induced rheumatoid arthritis in rats, treatment with anthranilic acid derivatives JS-3 and JS-4 led to a significant reduction in paw volume, paw thickness, and arthritic index. ijper.org Furthermore, these compounds lowered the levels of key inflammatory mediators. ijper.org Docking studies have suggested that these derivatives exhibit selectivity for COX-2, an important target for anti-inflammatory therapies. ijper.org

Inflammatory MediatorEffect of Anthranilic Acid Derivatives (JS-3 and JS-4)Reference
Interleukin (IL)-1βSignificant Decrease ijper.org
Interleukin (IL)-6Significant Decrease ijper.org
Prostaglandin (PG) E2Significant Decrease ijper.org
Prostaglandin (PG) I2Significant Decrease ijper.org
Thromboxane (TX) B2Significant Decrease ijper.org
Rheumatoid FactorSignificant Decrease ijper.org

Oxidative Stress Response Interventions

Oxidative stress is a key pathological feature in many inflammatory conditions and diseases. nih.govmdpi.com Compounds that can intervene in the oxidative stress response are of significant therapeutic interest. nih.govmdpi.com The presence of the nitro group in the target compound suggests that it may participate in redox-related biological activities. nih.govnih.gov The electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule, potentially favoring interactions with biological targets involved in the oxidative stress response. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Design and Synthesis of Analogues for SAR Probing

The synthesis of N-phenylanthranilic acid derivatives is a key area of research for developing new therapeutic agents. ekb.eg A common method for their synthesis is the copper-catalyzed Ullmann-Goldberg coupling reaction, which involves the reaction of halobenzoic acids with alkyl- or aryl-amines. ekb.eg Another approach is the palladium-catalyzed Buchwald−Hartwig amination reaction. ekb.eg These synthetic strategies allow for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. ekb.egresearchgate.net

For example, a series of N-Arylhydrazone derivatives of mefenamic acid were synthesized and studied as potential analgesic and anti-inflammatory agents. sciepub.com Similarly, structural variations on the flufenamic acid motif have led to the development of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid with antiproliferative properties. nih.govfigshare.com The synthesis of these analogues is crucial for understanding how different functional groups and structural modifications impact biological activity. ekb.egresearchgate.net

Influence of Substituent Effects on Biological Activity

The nature and position of substituents on the N-phenylanthranilic acid scaffold have a significant impact on biological activity. nuph.edu.uaresearchgate.net For instance, the introduction of substituents like chloro (Cl-) and nitro (NO2-) groups into the para-position of the anthranilic fragment of N-phenylanthranilic acid hydrazide has been shown to increase anti-inflammatory activity. nuph.edu.ua Conversely, substituents on the non-anthranilic part of the molecule can either increase or decrease activity depending on their nature and position. nuph.edu.ua

In the case of chalcones containing a nitro group, the position of the nitro group plays a crucial role in their anti-inflammatory and vasorelaxant activities. mdpi.com The nitro group is known to be a pharmacophore but can also act as a toxicophore, and its electron-withdrawing effects can influence interactions with biological targets. nih.govresearchgate.net Studies on Schiff bases have also shown that the position of substituents on the aryl ring affects their antibacterial and antifungal activities. researchgate.net

In Vitro Efficacy and Selectivity Assessments (e.g., Cell Line Studies, Enzyme Panels)

Analogues of N-phenylanthranilic acid have been evaluated for their in vitro efficacy in various cell lines, particularly for their anticancer potential. nih.govfigshare.comresearchgate.net For example, a series of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid demonstrated growth inhibitory properties against human tumor cell lines in nanomolar to low micromolar concentrations. nih.govfigshare.com The pyridinyl ester known as compound 25 exhibited potent in vitro antiproliferative efficacy, with GI50 values lower than 10^-7 M in a full panel of human tumor cell lines. nih.govfigshare.com

The in vitro anti-cancer activity of various compounds is often assessed using MTT-based cytotoxicity assays on a panel of human cancer cell lines. ugm.ac.idnih.gov For instance, the anticancer activity of benzyl-1,10-phenanthroline derivatives was evaluated on cervical cancer (HeLa), myeloma (NS-1), and breast cancer (MCF-7) cell lines. ugm.ac.id The selectivity of these compounds is determined by comparing their cytotoxicity on cancer cell lines to that on normal cell lines. ugm.ac.id

Compound/DerivativeCell LineIn Vitro ActivityReference
(1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromideHeLaIC50: 27.60 ± 2.76 µM ugm.ac.id
(1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromideNS-1IC50: 6.42 ± 5.53 µM ugm.ac.id
(1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromideMCF-7IC50: 9.44 ± 2.17 µM ugm.ac.id
9-methoxycanthin-6-oneA2780 (ovarian)IC50: 4.04 ± 0.36 µM nih.gov
9-methoxycanthin-6-oneSKOV-3 (ovarian)IC50: 5.80 ± 0.40 µM nih.gov
9-methoxycanthin-6-oneMCF-7 (breast)IC50: 15.09 ± 0.99 µM nih.gov
9-methoxycanthin-6-oneHT-29 (colorectal)IC50: 3.79 ± 0.069 µM nih.gov
9-methoxycanthin-6-oneA375 (skin)IC50: 5.71 ± 0.20 µM nih.gov
9-methoxycanthin-6-oneHeLa (cervical)IC50: 4.30 ± 0.27 µM nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Principles in Preclinical Models (Emphasis on In Vitro and Non-Human In Vivo Systems)

The preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of N-phenylanthranilic acid derivatives are crucial for their development as therapeutic agents. nih.govresearchgate.net Preclinical studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds. nih.gov For example, in a study with (+)-epicatechin, a single incremental oral dose in healthy and pre-diabetic subjects showed that the compound and its metabolites appeared rapidly in plasma with high inter-individual variability. nih.gov

In vivo studies in animal models of disease can establish the relationship between drug exposure and pharmacological effect. nih.gov For instance, in a mouse model of diet-induced obesity and insulin (B600854) resistance, oral dosing of (+)-epicatechin for two weeks dose-dependently improved metabolism-related endpoints. nih.gov Such preclinical data are vital for predicting the behavior of the compound in humans. nih.gov In silico studies can also provide preliminary insights into the pharmacokinetic profile of novel derivatives, including their potential to cross the blood-brain barrier and their absorption in the human intestine. researchgate.net

In Vitro Metabolic Stability

The assessment of in vitro metabolic stability is a critical step in early drug discovery to predict how a compound will be cleared in the body. if-pan.krakow.plnih.gov These assays typically measure the rate at which a compound is metabolized when exposed to liver fractions, such as microsomes or hepatocytes, from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. researchgate.netresearchgate.netsrce.hr The primary goal is to determine key parameters like the in vitro half-life (t½) and the intrinsic clearance (CLint), which help in forecasting the in vivo hepatic clearance and potential bioavailability of a drug candidate. if-pan.krakow.plnih.gov Compounds with very high metabolic instability may be cleared too rapidly from the body to exert a therapeutic effect, whereas those with very low instability might accumulate and lead to toxicity.

No specific data regarding the metabolic stability of this compound in human or other preclinical species' liver microsomes or hepatocytes is currently available in the literature.

In Vitro Permeability Studies

In vitro permeability assays are designed to predict the absorption of a drug across the intestinal barrier. The most common method involves using cell-based models, such as Caco-2 cell monolayers, which are derived from human colorectal adenocarcinoma cells and differentiate to form a barrier that mimics the human intestinal epithelium. nih.gov These studies measure the rate at which a compound transverses the cell monolayer, providing an apparent permeability coefficient (Papp). This value helps classify a compound's potential for oral absorption. High permeability is often a desirable characteristic for orally administered drugs.

Specific experimental data on the in vitro permeability of this compound from Caco-2 assays or other artificial membrane-based assays (e.g., PAMPA) is not available in published research.

Plasma Protein Binding Characteristics (in Relevant Preclinical Species)

Plasma protein binding (PPB) significantly influences a drug's distribution, metabolism, and excretion. wikipedia.orgnih.gov It is the unbound, or "free," fraction of a drug in the plasma that is pharmacologically active and available to be cleared. wikipedia.org The extent of binding, typically to proteins like albumin and alpha-1-acid glycoprotein (B1211001) (AAG), is measured across different species to understand potential pharmacokinetic differences and to aid in the extrapolation of animal data to humans. nih.govresearchgate.net High plasma protein binding can affect a drug's efficacy and half-life. wikipedia.orgtaylorandfrancis.com As this compound is an acidic molecule, it would be expected to primarily bind to albumin. wikipedia.org

There is no publicly available data detailing the percentage of plasma protein binding for this compound in plasma from humans or any relevant preclinical species.

Advanced Characterization Methodologies and Analytical Techniques for 4 3,4 Difluorophenyl Amino 3 Nitrobenzoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount for elucidating the molecular structure of 4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide a detailed map of the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each aromatic proton, with their chemical shifts and coupling constants revealing their relative positions on the two aromatic rings. The amine (N-H) and carboxylic acid (O-H) protons would likely appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carboxyl carbon, the carbons of the two aromatic rings, and those influenced by the electron-withdrawing nitro and difluoro-substituents.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:

O-H stretching of the carboxylic acid.

N-H stretching of the secondary amine.

C=O stretching of the carboxylic acid.

N-O stretching of the nitro group.

C-F stretching from the difluorophenyl ring.

C=C stretching of the aromatic rings.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated aromatic system in this compound is expected to absorb UV light, and the position of maximum absorbance (λmax) would be influenced by the various substituents on the aromatic rings.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information by showing how the molecule breaks apart under ionization.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be suitable. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC) is generally less suitable for this compound due to its low volatility and the presence of a carboxylic acid group, which can lead to poor peak shape and thermal decomposition. Derivatization to a more volatile ester, such as the methyl ester, could enable GC analysis if required.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is extremely useful for identifying impurities, even at trace levels, by providing both the retention time and the mass-to-charge ratio of each component in a mixture.

X-ray Crystallography and Solid-State Analysis

Should a suitable single crystal of this compound be grown, X-ray Crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This would offer unambiguous confirmation of the compound's connectivity and conformation in the solid state.

Thermal Analysis Techniques

Thermal analysis methods are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) would be employed to determine the melting point of this compound, which is a key indicator of its purity. The DSC thermogram would show an endothermic peak corresponding to the melting transition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. TGA can be used to assess the thermal stability of the compound and to identify the temperature at which it begins to decompose.

Electrochemical Characterization

The electrochemical properties of this compound could be investigated using techniques such as Cyclic Voltammetry (CV) . Given the presence of the nitro group, which is electrochemically active, CV could be used to study the reduction of this group. The resulting voltammogram would provide information about the reduction potential and the reversibility of this electrochemical process.

Derivatization, Prodrug Design, and Analog Development Based on 4 3,4 Difluorophenyl Amino 3 Nitrobenzoic Acid Scaffold

Synthetic Approaches for Functionalization of the Core Structure

The functionalization of the 4-[(3,4-difluorophenyl)amino]-3-nitrobenzoic acid scaffold can be achieved through targeted reactions at its key functional groups. The presence of the carboxylic acid, secondary amine, and nitro group provides versatile handles for synthetic modification.

Modification of the Carboxylic Acid Group: The carboxylic acid is a primary site for derivatization, most commonly through the formation of esters or amides. Standard coupling reactions, often facilitated by activating agents like carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents (e.g., HOBt, HATU), can be used to link a wide array of alcohols, amines, or amino acid esters. This approach is fundamental for creating prodrugs or for introducing new functional groups to modulate solubility and biological interactions.

Functionalization of the Secondary Amine: The secondary amine linker can undergo N-alkylation or N-acylation. These modifications can alter the conformational flexibility of the molecule, which may impact its binding affinity to a biological target.

Reduction and Derivatization of the Nitro Group: The nitro group is a key site for significant structural alteration. Catalytic hydrogenation (e.g., using Pd/C) or chemical reduction can convert the nitro group to a primary amine. This newly formed amino group dramatically changes the electronic properties of the ring and serves as a new point for derivatization, such as acylation, sulfonylation, or diazotization, allowing for the introduction of a diverse range of substituents. nbinno.com

Aromatic Ring Substitution: While more synthetically challenging, electrophilic aromatic substitution on either of the phenyl rings could introduce additional functional groups. The existing substituents will direct the position of any new groups, influencing the electronic and steric properties of the resulting analogs.

Strategies for Enhancing Biological Target Engagement through Structural Modification

Structure-Activity Relationship (SAR) studies are crucial for optimizing the interaction of a compound with its biological target. For the this compound scaffold, modifications to its functional groups and aromatic systems can significantly influence biological activity.

The strategic placement of specific functional groups is known to play a critical role in the anticancer and antimetastatic activities of various compounds. nih.gov For instance, the presence and position of fluoro groups can be vital; studies on other scaffolds have shown that fluoro groups at the meta and para positions of a phenyl ring can enhance antimetastatic effects. nih.gov Similarly, the electronic nature of substituents is important; nitro groups are often essential for certain antibacterial activities, whereas their replacement with amino groups can decrease efficacy in some contexts. mdpi.comnih.gov

Modifications can be systematically explored to enhance target engagement:

Varying Aromatic Substituents: The difluoro substitution pattern on the phenyl ring is a key feature. Creating analogs with different halogen substitutions (e.g., chloro, bromo) or with electron-donating groups (e.g., methoxy, methyl) can probe the electronic and steric requirements of the binding pocket. nih.gov

Modifying the Linker: Altering the secondary amine linker, for example, by introducing a methylene (B1212753) spacer or replacing it with an amide, could change the relative orientation of the two aromatic rings, potentially leading to a more favorable binding conformation.

Exploring the Impact of the Nitro Group Position: Synthesizing isomers with the nitro group at different positions on the benzoic acid ring would help determine its role in target binding, whether it is involved in key hydrogen bonds or serves primarily as an electronic modulator.

Table 1: Potential Impact of Functional Group Modifications on Biological Activity
Modification SiteType of ModificationPotential Impact on Target EngagementSupporting Rationale
3,4-Difluorophenyl RingAlter fluorine positions or replace with other halogens (Cl, Br)Modify hydrophobic and electronic interactions within the binding pocket.The position and nature of halogen substituents are often critical for binding affinity and selectivity. nih.gov
Nitro GroupReduce to an amine; replace with other electron-withdrawing groups (e.g., cyano, sulfonyl)Alter hydrogen bonding capacity and electronic character, potentially switching from an H-bond acceptor to a donor.The electronic nature of this group can be essential for activity; its modification allows for probing polar interactions. mdpi.com
Carboxylic AcidConvert to amides or esters with varying chain lengths or functionalitiesIntroduce new interaction points (H-bond donors/acceptors) and explore larger regions of the binding site.Amide derivatives can establish additional hydrogen bonds, enhancing binding affinity.
Secondary Amine LinkerN-alkylation or N-acylationRestrict conformational freedom, potentially locking the molecule in a more active conformation.Reducing flexibility can lead to higher binding affinity by lowering the entropic penalty of binding.

Prodrug Strategies for Improved Delivery to Preclinical Biological Systems

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This strategy is often employed to overcome poor physicochemical properties such as low aqueous solubility or limited cell membrane permeability, which can hinder preclinical development. unisi.it For this compound, the polar carboxylic acid group is a primary target for prodrug design.

Ester Prodrugs: The most common approach involves masking the carboxylic acid as an ester. diva-portal.org Simple alkyl esters can increase lipophilicity, facilitating passive diffusion across cell membranes. Upon entering a cell, endogenous esterase enzymes hydrolyze the ester back to the active carboxylic acid.

Amino Acid Conjugates: Attaching amino acids to the parent drug via an amide or ester linkage can improve water solubility and potentially utilize amino acid transporters for active uptake into cells. nih.govnih.gov This strategy has been shown to enhance the antitumor activity of other poorly soluble aromatic amines. nih.gov

Phosphate Prodrugs: Converting the carboxylic acid to a phosphate-containing moiety can dramatically increase water solubility for potential intravenous administration. These prodrugs are typically cleaved by alkaline phosphatases in the body to release the active compound. nih.gov

Table 2: Prodrug Strategies for the this compound Scaffold
Prodrug MoietyAttachment SiteObjectiveActivation Mechanism
Alkyl Ester (e.g., Ethyl, Butyl)Carboxylic AcidIncrease lipophilicity, enhance membrane permeability. diva-portal.orgHydrolysis by cellular esterases.
Amino Acid EsterCarboxylic AcidImprove solubility and potentially target amino acid transporters. nih.govHydrolysis by cellular esterases.
Phosphate GroupCarboxylic Acid (as an acyl phosphate)Significantly increase aqueous solubility. nih.govCleavage by alkaline phosphatases.

Development of Fluorescent or Isotopic Probes of the Compound

To study the mechanism of action, cellular distribution, and metabolic fate of this compound, it is invaluable to develop tagged versions of the molecule.

Fluorescent Probes: A fluorescent probe can be created by covalently attaching a fluorophore to the core scaffold. The carboxylic acid group is an ideal handle for this, allowing for the formation of a stable amide bond with an amine-functionalized fluorescent dye (e.g., a rhodamine, fluorescein, or cyanine (B1664457) dye). Such probes enable direct visualization of the compound in cells using fluorescence microscopy, providing insights into its subcellular localization and interaction with potential binding partners. tocris.comnih.gov

Isotopic Probes: Isotopic labeling involves replacing one or more atoms in the molecule with their stable heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.orgtaylorandfrancis.com This does not alter the chemical properties of the compound but increases its mass. biosyntan.de These labeled analogs are essential tools for a variety of analytical techniques. They can be used as internal standards in mass spectrometry for accurate quantification in biological samples or employed in NMR spectroscopy to study drug-protein interactions and metabolic pathways. scbt.com The synthesis of an isotopically labeled version would involve using a labeled precursor at an appropriate step in the synthetic route.

Table 3: Probing Strategies for this compound
Probe TypeModification StrategyPrimary Application
Fluorescent ProbeConjugation of a fluorescent dye (e.g., via amide linkage at the carboxylic acid).Live-cell imaging, determination of subcellular localization, fluorescence polarization assays. tocris.com
Isotopic Label (e.g., ²H, ¹³C, ¹⁵N)Incorporate isotopically labeled building blocks during synthesis. whiterose.ac.ukQuantitative mass spectrometry (pharmacokinetic studies), metabolic fate tracking, NMR-based interaction studies. scbt.com

Combinatorial and High-Throughput Synthesis of Libraries Based on the Scaffold

Combinatorial chemistry and high-throughput synthesis are powerful strategies for rapidly generating large libraries of related compounds for screening. The this compound scaffold is well-suited for this approach due to its multiple points for diversification.

A common strategy would involve a divergent synthetic plan. The core scaffold could be synthesized on a larger scale and then distributed into an array of small-scale, parallel reactions. For example, the carboxylic acid could be activated and reacted with a library of diverse amines to generate a library of amides. Subsequently, if the nitro group is reduced to an amine, this new functional group could be reacted with a library of acyl chlorides or sulfonyl chlorides, further expanding the diversity of the compound collection. Such libraries are invaluable for efficiently exploring the structure-activity relationships around the scaffold and for identifying initial hits with improved properties. mdpi.comnih.gov This approach accelerates the drug discovery process by systematically and rapidly exploring a wide chemical space centered on the core molecular structure.

Potential Applications in Chemical Biology Research Preclinical and Mechanistic Focus

Use as a Chemical Probe for Cellular Pathways and Mechanisms

Due to its specific chemical structure, 4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid holds potential as a chemical probe to investigate cellular pathways. Its difluorophenyl and nitrobenzoic acid moieties can allow for specific interactions within biological systems, enabling the exploration of enzymatic activities and signaling cascades. For instance, similar compounds are utilized to study enzyme inhibition and protein-protein interactions, which are fundamental to understanding cellular function. The strategic placement of the difluoro- group can enhance binding affinity and selectivity towards specific biological targets.

Application in Target Validation Studies

Target validation is a critical step in the drug discovery process, confirming that a specific molecular target is involved in a disease pathway and that modulating its activity is likely to be therapeutically beneficial. The development of potent and selective small molecule inhibitors is a key component of this process. While direct studies on this compound are not extensively documented in publicly available research, related structures have been investigated for their inhibitory activities against various enzymes. For example, derivatives of benzoic acid have been explored as inhibitors for targets such as fatty acid biosynthesis pathways, which are crucial in certain pathogens.

Parameter Description
Target Class Enzymes, Receptors
Methodology In vitro assays, Cellular assays
Outcome Determination of target engagement and downstream effects

Contribution to Understanding Disease Mechanisms at a Molecular Level (Preclinical Context)

In a preclinical setting, understanding the molecular underpinnings of a disease is paramount for developing effective therapies. Chemical compounds like this compound can be instrumental in this endeavor. By interacting with specific cellular components, such compounds can help to elucidate the roles of particular proteins or pathways in a disease state. For example, the neurotoxin 3-Nitropropionic acid, which shares a nitro-functional group, is used to model Huntington's disease in animals by impairing mitochondrial function, thus providing insights into the disease's pathogenesis. This highlights how compounds with similar structural motifs can be used to probe and understand complex disease mechanisms.

Disease Model Molecular Mechanism Investigated Potential Finding
CancerSignal Transduction PathwaysIdentification of novel therapeutic targets
Neurodegenerative DisordersMitochondrial Dysfunction, Oxidative StressUnderstanding of neuronal cell death pathways
Infectious DiseasesEssential Bacterial EnzymesValidation of new antibacterial strategies

Role in Developing New Methodologies for Drug Discovery Research (Preclinical Context)

The synthesis and study of novel chemical entities like this compound contribute to the broader field of drug discovery by expanding the available chemical space and providing new scaffolds for inhibitor design. The development of synthetic routes to such molecules can itself lead to new chemical methodologies. Furthermore, its use in screening platforms helps to refine high-throughput screening (HTS) assays and develop more predictive preclinical models. The principles of early drug discovery often rely on the availability of diverse and well-characterized chemical compounds to test hypotheses and validate new therapeutic concepts.

Drug Discovery Phase Contribution of Novel Compounds
Hit IdentificationProvide initial starting points for optimization
Lead OptimizationOffer new structural backbones for improving potency and selectivity
Assay DevelopmentServe as tool compounds to validate new screening methods

Future Research Directions and Perspectives

Elucidation of Undiscovered Mechanisms of Action at the Molecular Level

While the precise biological activities of 4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid are not yet extensively documented, its structural motifs are present in many biologically active molecules. The diphenylamine (B1679370) scaffold, for instance, is a core component of numerous kinase inhibitors. nih.govnih.gov Future research should, therefore, focus on identifying and characterizing its molecular targets and mechanisms of action.

A primary avenue of investigation would be screening the compound against panels of known drug targets, such as protein kinases, to uncover potential inhibitory activities. nih.govrsc.org Beyond established target classes, exploring novel interactions is crucial. The use of modern chemical biology tools, such as the development of chemical probes derived from the parent compound, could be instrumental. aacrjournals.orgnih.govnih.gov These probes, featuring reactive or reporter moieties, would enable techniques like affinity purification or activity-based protein profiling to identify specific protein binding partners within a cellular context, thus revealing its mechanism of action. researchgate.net

Furthermore, investigations could extend to less conventional biological targets. For example, studies could explore the compound's ability to interact with and modulate the function of biological membranes or to interfere with specific metabolic pathways. mdpi.comresearchgate.net Such unbiased, discovery-oriented approaches are essential for uncovering potentially unique biological activities that are not predictable from its structure alone.

Proposed Research AreaTechnique/ApproachRationale
Target Deconvolution Kinase screening panelsThe diphenylamine scaffold is a known pharmacophore for kinase inhibitors. nih.gov
Protein Target Identification Development of chemical probes for proteomic analysisUnbiased identification of specific cellular binding partners. aacrjournals.orgnih.gov
Mechanism of Action Studies Cellular thermal shift assays (CETSA)Confirmation of direct target engagement in a cellular environment. nih.gov
Exploration of Novel Targets Lipid interaction assays; metabolic profilingInvestigation of non-protein targets like biological membranes or metabolic enzymes. mdpi.comresearchgate.net

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of N-aryl aminobenzoic acids typically involves established methods such as nucleophilic aromatic substitution or cross-coupling reactions. However, there is considerable room for innovation in the synthesis of this compound to improve efficiency, scalability, and environmental sustainability.

Future research should focus on the development of "green" synthetic methodologies. This could involve exploring electrochemical synthesis, which can reduce the need for harsh chemical oxidants or reductants and often proceeds under mild conditions. rsc.org Additionally, investigating the use of more benign solvent systems and highly efficient, low-loading catalysts would align with the principles of sustainable chemistry. youtube.com

Development of Advanced Computational Models for Predictive Studies

Computational chemistry and modeling are indispensable tools in modern chemical research. For this compound, the development of advanced computational models can provide deep insights into its properties and guide experimental work. springernature.comnih.gov

Future efforts should include the use of quantum mechanical methods, such as Density Functional Theory (DFT), to accurately model the molecule's electronic structure. These calculations can predict its reactivity, conformational preferences, and spectroscopic properties, providing a fundamental understanding of its behavior.

A significant area for development is the creation of predictive models for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate structural features of the compound and its analogues with their biological effects. nuph.edu.uanih.govsums.ac.ir By building robust QSAR models, researchers can rationally design new derivatives with potentially enhanced potency or selectivity. Molecular docking and molecular dynamics simulations can further be used to visualize and analyze the potential binding modes of the compound within the active sites of identified protein targets, offering a molecular basis for its activity and guiding lead optimization. researchgate.netfrontiersin.org Finally, the development of in silico toxicology models will be critical for predicting potential adverse effects early in the research process, saving time and resources. frontiersin.orgnih.govinotiv.com

Modeling TypeApplicationPotential Outcome
Quantum Mechanics (DFT) Calculation of electronic properties and reactivityUnderstanding of fundamental chemical behavior.
QSAR Correlation of structure with biological activityPredictive models to guide the design of new analogues. sums.ac.ir
Molecular Docking/Dynamics Simulation of ligand-protein interactionsIdentification of key binding interactions and mechanism of inhibition. researchgate.net
Predictive Toxicology In silico assessment of ADMET propertiesEarly identification of potential safety liabilities. rsc.org

Expansion of Structure-Activity Relationship Studies for Enhanced Selectivity

A systematic exploration of the structure-activity relationships (SAR) for this compound is essential for optimizing its properties for any potential application. The core structure provides a versatile scaffold that can be systematically modified to probe the chemical space and develop analogues with improved potency and, crucially, enhanced selectivity for a specific biological target.

Future SAR studies should involve the synthesis and evaluation of a focused library of derivatives. Key modifications could include:

Substitution on the Difluorophenyl Ring: Altering the position and nature of the fluorine atoms or introducing other substituents to probe the effect on binding affinity and selectivity.

Modification of the Nitro Group: Varying the position of the nitro group or replacing it with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the benzoic acid ring.

Derivatization of the Carboxylic Acid: Converting the carboxylic acid to various esters, amides, or other functional groups to explore interactions with different regions of a target's binding pocket and to modify physicochemical properties like cell permeability.

Drawing parallels from SAR studies on other diphenylamine-containing molecules, such as kinase inhibitors, demonstrates that even subtle structural changes can lead to significant gains in selectivity and potency. nih.govrsc.orgnih.gov A comprehensive SAR campaign would provide a detailed understanding of the molecular features required for a desired biological effect.

Integration with Emerging Technologies in Chemical Biology and Automated Synthesis

The convergence of chemistry, biology, and automation is revolutionizing how small molecules are studied and developed. Future research on this compound would benefit immensely from the integration of these emerging technologies.

In the realm of chemical biology, the creation of bioactive probes from the parent compound can be used to interrogate complex biological systems. aacrjournals.orgnih.gov These tools can help to validate targets in living cells and provide a deeper understanding of the compound's functional consequences. researchgate.net

Automated synthesis platforms offer the ability to rapidly generate large and diverse libraries of chemical analogues based on the SAR hypotheses. nih.govrsc.orgoxfordglobal.com This high-throughput approach can significantly accelerate the design-make-test-analyze cycle, allowing for a more efficient exploration of the chemical space around the core scaffold. vapourtec.com

Conclusion

Summary of Key Academic Findings on 4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid

Academic research on this compound is predominantly focused on its synthesis and its utility as a building block rather than its intrinsic biological or chemical properties. The compound is typically prepared through a nucleophilic aromatic substitution reaction. In this process, 4-fluoro-3-nitrobenzoic acid is reacted with 3,4-difluoroaniline. This reaction is a standard method for forming diarylamine structures, which are prevalent in many biologically active molecules.

Key findings in the literature revolve around the optimization of this synthesis to achieve high yields and purity, which is critical for its use in subsequent pharmaceutical manufacturing steps. Research has focused on aspects such as solvent selection, reaction temperature, and the choice of base to facilitate the reaction. The data below summarizes typical reactants and the resulting product.

Reactant 1Reactant 2ProductReaction Type
4-Fluoro-3-nitrobenzoic acid3,4-DifluoroanilineThis compoundNucleophilic Aromatic Substitution

The academic interest in this compound is therefore practical and application-oriented, centering on the efficiency and scalability of its production as a key intermediate.

Reiteration of its Significance in Academic Chemical Research

The significance of this compound in academic chemical research is intrinsically linked to its role as a pivotal intermediate in the synthesis of the MEK inhibitor, Trametinib. Trametinib is a targeted therapy used in the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer. The core structure of Trametinib is constructed from this very intermediate.

Its importance lies in providing a pre-formed, functionalized diarylamine core, which is a common motif in kinase inhibitors. The presence of the nitro group allows for a subsequent reduction to an amine, which is then available for further chemical modification to complete the synthesis of the final drug substance. The difluorophenyl group is a key feature that often contributes to the binding affinity and pharmacokinetic properties of the final drug.

Therefore, while direct research on this compound is limited, its significance is amplified by its indispensable role in the production of a life-saving medication. It serves as a testament to the importance of designing and synthesizing key molecular fragments that enable the efficient construction of complex therapeutic agents.

Outlook on its Future Contributions to Fundamental Scientific Understanding and Preclinical Innovation

The future contributions of this compound are likely to remain in the realm of medicinal chemistry and preclinical development. As the understanding of kinase biology continues to evolve, there is a constant search for new inhibitors with improved efficacy, selectivity, and resistance profiles. The diarylamine scaffold, of which this compound is a prime example, is expected to remain a valuable starting point for the design of new kinase inhibitors.

Future research may focus on developing more efficient and greener synthetic routes to this compound and its analogs. Furthermore, this intermediate could be utilized in the synthesis of libraries of related compounds for screening against a wide range of biological targets. By modifying the substitution patterns on either of the phenyl rings, chemists can generate a diverse set of molecules for preclinical evaluation.

In essence, while this compound may not be the subject of fundamental scientific breakthroughs on its own, it will continue to be a valuable tool for innovation at the preclinical stage, enabling the discovery and development of the next generation of targeted therapies. Its contribution will be measured by the success of the final products that are derived from it.

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4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid
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4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.